molecular formula C25H24N2O4 B10927562 3,5-bis(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole

3,5-bis(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole

Cat. No.: B10927562
M. Wt: 416.5 g/mol
InChI Key: TWTYPYHHJLDKEL-UHFFFAOYSA-N
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Description

3,5-bis(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole is a chemical compound with the molecular formula C19H20N2O4 and a molecular weight of 340.37 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3,5-bis(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole typically involves the condensation of 3,5-bis(2,4-dimethoxyphenyl)pyridine with paraformaldehyde under the catalysis of a Lewis acid . The reaction conditions include the use of a solvent such as dichloroethane (DCE) and a catalyst like trifluoromethanesulfonic acid (TfOH). The resulting product is then purified to obtain the desired compound.

Chemical Reactions Analysis

3,5-bis(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-bis(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-bis(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

3,5-bis(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole can be compared with other similar compounds, such as:

    3,5-bis(2,4-dimethoxyphenyl)pyridine: This compound shares a similar structure but lacks the pyrazole ring.

    3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole: This compound is similar but does not have the phenyl group attached to the pyrazole ring.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

3,5-bis(2,4-dimethoxyphenyl)-1-phenylpyrazole

InChI

InChI=1S/C25H24N2O4/c1-28-18-10-12-20(24(14-18)30-3)22-16-23(27(26-22)17-8-6-5-7-9-17)21-13-11-19(29-2)15-25(21)31-4/h5-16H,1-4H3

InChI Key

TWTYPYHHJLDKEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC)OC

Origin of Product

United States

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